m-Isobutyl Ibuprofen-d3
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Overview
Description
m-Isobutyl Ibuprofen-d3 is a deuterated form of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace three hydrogen atoms in the isobutyl group, making it useful as an internal standard in analytical chemistry. The molecular formula of this compound is C13H15D3O2, and its molecular weight is 209.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Isobutyl Ibuprofen-d3 involves the incorporation of deuterium atoms into the isobutyl group of ibuprofen. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. Continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
m-Isobutyl Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
m-Isobutyl Ibuprofen-d3 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ibuprofen and its metabolites in biological samples.
Pharmaceutical Research: Used to study the pharmacokinetics and metabolism of ibuprofen in vivo.
Environmental Studies: Employed in the analysis of pharmaceutical residues in environmental samples.
Mechanism of Action
The mechanism of action of m-Isobutyl Ibuprofen-d3 is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, it reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever . The deuterium atoms do not significantly alter the pharmacological activity but provide a distinct mass for analytical purposes.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The non-deuterated form, widely used as an NSAID.
Ibuprofen-d3: Another deuterated form with deuterium atoms in different positions.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Uniqueness
m-Isobutyl Ibuprofen-d3 is unique due to its specific deuteration pattern, making it particularly useful as an internal standard in analytical methods. Its deuterium atoms provide a distinct mass shift, allowing for precise quantification in complex biological and environmental matrices .
Properties
IUPAC Name |
3,3,3-trideuterio-2-[3-(2-methylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKLYXPBKITCE-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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